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Compound of Interest

Compound Name: Brevinin-2

Cat. No.: B15568563 Get Quote

A detailed guide for researchers and drug development professionals on the performance of

truncated Brevinin-2 analogs, supported by experimental data.

The emergence of antibiotic-resistant pathogens has spurred significant interest in the

development of novel antimicrobial agents. Antimicrobial peptides (AMPs), such as the

Brevinin-2 family isolated from amphibian skin, represent a promising class of molecules due

to their broad-spectrum activity. A key area of research involves the synthesis of truncated

analogs of these peptides to enhance their therapeutic potential by improving antimicrobial

potency and reducing cytotoxicity. This guide provides a comparative analysis of truncated

Brevinin-2 analogs with their parent peptides, focusing on Brevinin-2GHk, Brevinin-2GUb,

and Brevinin-2OS, with supporting experimental data and detailed methodologies.

Data Presentation: Performance of Brevinin-2
Analogs
The antimicrobial and hemolytic activities of parent Brevinin-2 peptides and their truncated

analogs are summarized below. Minimum Inhibitory Concentration (MIC) is a measure of the

lowest concentration of an antimicrobial agent that inhibits the visible growth of a

microorganism. Hemolytic activity (HC50) represents the concentration of a peptide that causes

50% lysis of red blood cells and is a key indicator of cytotoxicity.
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Brevinin-2GHk (BR2GK) was isolated from the skin secretion of Sylvirana guentheri. A series

of truncated analogs were designed to investigate the role of the C-terminal "Rana box," a

disulfide-bridged cyclic domain characteristic of many frog skin AMPs.[1]

Peptide Sequence
MIC (µM) vs. S.
aureus

MIC (µM) vs. E.
coli

Hemolysis (%
at 256 µM)

Brevinin-2GHk

(Parent)

GVITDALKGAAK

TVAAELLKKAH

CKLTNSC

16 32 >40%

BR2GK(1-25)a

(Truncated)

GVITDALKGAAK

TVAAELLKKAH

CK-NH2

8 16 ~20%

[P¹⁴]BR2GK(1-

25)a (Analog)

GVITDALKGAAK

TVAPELLKKAH

CK-NH2

>128 >128 <5%

[A¹⁴]BR2GK(1-

25)a (Analog)

GVITDALKGAAK

TVAAELLKKAH

CK-NH2

16 64 <5%

[K¹⁴]BR2GK(1-

25)a (Analog)

GVITDALKGAAK

TVAKELLKKAH

CK-NH2

32 64 <5%

[R¹⁴]BR2GK(1-

25)a (Analog)

GVITDALKGAAK

TVAAELLKKAH

CK-NH2

32 128 <5%

Data sourced from Chen et al., 2020.[1]

The truncated analog BR2GK(1-25)a, which lacks the Rana box, exhibited enhanced

antimicrobial activity and reduced hemolytic activity compared to the parent peptide.[1]

Substitution of Proline at position 14 resulted in a significant loss of antimicrobial activity,

highlighting the importance of this residue for maintaining the peptide's α-helical structure.[1]
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Brevinin-2GUb was identified in the skin secretions of Hylarana guentheri. Its truncated

analog, t-Brevinin-2GUb (tB2U), was synthesized by removing the C-terminal Rana box and

amidating the new C-terminus.[2][3]

Peptide Sequence
MIC (µM) vs. S.
aureus

MIC (µM) vs. E.
coli

Hemolysis (%
at highest
tested
concentration)

Brevinin-2GUb

(Parent)

GVIIDTLKGAAK

TVAAELLRKAH

CKLTNSC

256 >512 Weak

tB2U (Truncated)

GVIIDTLKGAAK

TVAAELLRKAH-

NH2

>512 >512 Slight

tB2U-K (Analog)
GVIIKTLKGAAK

TVAAKLL-NH2
32 64 Slight

tB2U-6K

(Analog)

GVIIKKLKGAAK

KVAAKLL-NH2
32 32 Slight

Data sourced from Lin et al., 2021.[2]

Interestingly, the simple truncation of Brevinin-2GUb to tB2U resulted in a loss of antimicrobial

activity.[2] However, further modifications to increase the net positive charge and

amphipathicity, as seen in tB2U-K and tB2U-6K, drastically improved antimicrobial potency

against both Gram-positive and Gram-negative bacteria, while maintaining low hemolytic

activity.[2][3]

Brevinin-2OS and Truncated Analogs
Brevinin-2OS (B2OS) is a novel peptide from the skin of Odorrana schmackeri. A dual-

modification strategy involving C-terminal truncation and N-terminal D-amino acid substitution

was employed to enhance its therapeutic index.[4][5]
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Peptide Sequence
MIC (µM) vs. S.
aureus

MIC (µM) vs. E.
coli

HC₅₀ (µM)

Brevinin-2OS

(Parent)

GLLDFLKKVAG

VLGKLFCKVTG-

NH2

4 16 10.44

B2OS(1-22)-NH₂

(Truncated)

GLLDFLKKVAG

VLGKLFCKVTG-

NH2

4 32 41.88

[D-Leu²]B2OS(1-

22)-NH₂ (Analog)

G[d-

L]LDFLKKVAGV

LGKLFCKVTG-

NH2

8 32 118.1

Data sourced from Song et al., 2023.[4][5]

Removal of the Rana box in B2OS(1-22)-NH₂ significantly reduced hemolytic activity while

largely maintaining its antimicrobial potency.[4][5] The introduction of a D-leucine at the N-

terminus in [D-Leu²]B2OS(1-22)-NH₂ further improved the therapeutic index by more than ten-

fold compared to the parent peptide, demonstrating a successful decoupling of antimicrobial

activity from cytotoxicity.[4][5]

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of the peptides is determined using a broth microdilution method.[6][7][8]

Bacterial Culture Preparation: A single colony of the test bacterium is used to inoculate a

suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C. The

culture is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units

(CFU)/mL.

Peptide Dilution: The peptides are serially diluted in a 96-well polypropylene plate to obtain a

range of concentrations.
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Incubation: An equal volume of the diluted bacterial suspension is added to each well

containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is defined as the lowest peptide concentration at which no

visible bacterial growth is observed.

Hemolysis Assay
The hemolytic activity of the peptides is assessed against red blood cells (RBCs).[9][10][11]

RBC Preparation: Freshly collected red blood cells are washed multiple times with a

phosphate-buffered saline (PBS) solution by centrifugation and resuspension. The washed

RBCs are then diluted to a final concentration of 0.5-1% in PBS.

Peptide Dilution: Serial dilutions of the peptides are prepared in a 96-well plate.

Incubation: An equal volume of the RBC suspension is added to each well containing the

peptide dilutions. The plate is incubated at 37°C for 1 hour.

Measurement: The plate is centrifuged, and the supernatant is transferred to a new plate.

The release of hemoglobin is quantified by measuring the absorbance of the supernatant at

a specific wavelength (e.g., 405 nm).

Calculation: The percentage of hemolysis is calculated relative to a positive control (100%

hemolysis, typically induced by Triton X-100) and a negative control (0% hemolysis, PBS).

The HC₅₀ value is the peptide concentration that causes 50% hemolysis.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The primary mechanism of action for Brevinin-2 peptides and their analogs is the disruption of

the bacterial cell membrane.[12][13][14] This process is initiated by the electrostatic attraction

between the cationic peptide and the negatively charged components of the bacterial

membrane.
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Caption: Mechanism of bacterial membrane disruption by Brevinin-2 analogs.

The experimental workflow for comparing Brevinin-2 analogs involves a series of steps from

peptide design to the evaluation of biological activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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